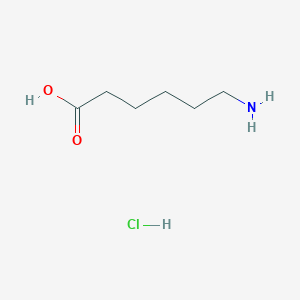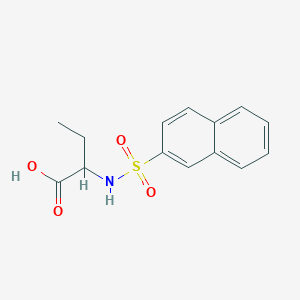
2-(Naphthalene-2-sulfonylamino)butyric acid
Descripción general
Descripción
2-(Naphthalene-2-sulfonylamino)butyric acid is a compound that is structurally related to naphthalene sulfonic acids, which are known for their strong acidity and complete ionization in aqueous solutions. These compounds are of interest due to their interactions with various biological molecules and their potential applications in analytical chemistry, as seen in the study of their interactions with cholinesterases and their use in chromatography .
Synthesis Analysis
The synthesis of related naphthalene sulfonic acids has been demonstrated in the literature. For example, 2-naphthalene-d7-sulfonic acid was synthesized from commercially available naphthalene-d8 and sulfuric acid-d2, indicating that sulfonation reactions are a viable pathway for the synthesis of naphthalene sulfonic acid derivatives . This suggests that 2-(Naphthalene-2-sulfonylamino)butyric acid could potentially be synthesized through a similar sulfonation process followed by the introduction of the amino butyric acid moiety.
Molecular Structure Analysis
The molecular structure of naphthalene sulfonic acid derivatives has been characterized using various spectroscopic techniques. For instance, the coordination structure of a nickel complex with naphthalene-2-sulfonic acid was elucidated using NMR, FT-IR, and ESI-MS, revealing insights into the ligand interactions and coordination geometry . Similarly, the spectral properties of 2-amino-1-naphthalenesulfonic acid were investigated, providing information on the vibrational spectrum, molecular electrostatic potential, and electronic properties . These studies indicate that detailed molecular structure analysis of 2-(Naphthalene-2-sulfonylamino)butyric acid could be achieved using similar methods.
Chemical Reactions Analysis
The chemical behavior of naphthalene sulfonic acids in reactions has been explored to some extent. For example, the interaction of 1-anilino-8-naphthalene sulfonic acid with cholinesterases results in an increase in fluorescence and a shift in emission, indicating a reaction between the sulfonic acid and the enzyme . This suggests that 2-(Naphthalene-2-sulfonylamino)butyric acid may also interact with biological molecules, potentially leading to changes in its chemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene sulfonic acids can be influenced by their strong ionic nature and the presence of the naphthalene ring. These properties affect their behavior in chromatographic processes, as demonstrated by the retention and separation of isomeric naphthalene sulfonic acids in reversed-phase chromatography . The electronic properties, such as HOMO-LUMO energy gaps, of related compounds like 2-amino-1-naphthalenesulfonic acid have been studied, indicating that solvent interactions can influence the electronic features of these molecules . These findings provide a foundation for understanding the physical and chemical properties of 2-(Naphthalene-2-sulfonylamino)butyric acid.
Aplicaciones Científicas De Investigación
Molecular Imaging and Blood Clotting
2-(Naphthalene-2-sulfonylamino)butyric acid, as part of the ApoSense family of compounds, is utilized in molecular imaging and blood clotting. Specifically, its fluorine-18-radiolabeled analog, NST732, targets, binds, and accumulates in cells undergoing apoptotic cell death, aiding in monitoring antiapoptotic drug treatments (Basuli et al., 2012).
Supramolecular Chemistry
The compound plays a role in supramolecular chemistry, particularly in the creation of solvatomorphs and adducts with other compounds like 4-(N,N-dimethylamino)pyridine (DMAP) and morpholine. Its structural flexibility contributes to the formation of diverse molecular architectures, including layered and channel structures (Białek et al., 2013).
Water Treatment
In water treatment, the degradation of naphthalenesulfonic acids by oxidation with ozone in aqueous phase is significant. The presence of the sulfonic group in compounds like naphthalene-1-sulfonic acid enhances their water-solubility and resistance to biological treatment. This research is crucial for treating waters containing naphthalene sulfonates, often used in the textile industry for azo dyes synthesis (Rivera-Utrilla et al., 2002).
Photophysical Studies
Photophysical studies of probes like acrylodan and ANS, which contain naphthalene sulfonate structures, have been conducted. These studies are important for understanding the properties governing their emission in various solvents, providing insights into their applications in studying biological systems (Moreno Cerezo et al., 2001).
Proton Exchange Membranes
Naphthalene sulfonates have been used in synthesizing soluble sulfonated polybenzothiazoles for proton exchange membranes. These polymers exhibit excellent dimensional stability and high proton conductivities, making them valuable for applications in areas like fuel cells (Wang et al., 2015).
Propiedades
IUPAC Name |
2-(naphthalen-2-ylsulfonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-2-13(14(16)17)15-20(18,19)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13,15H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMNSCZBIJSNRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389555 | |
| Record name | 2-[(Naphthalene-2-sulfonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalene-2-sulfonylamino)butyric acid | |
CAS RN |
145730-98-9 | |
| Record name | 2-[(Naphthalene-2-sulfonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



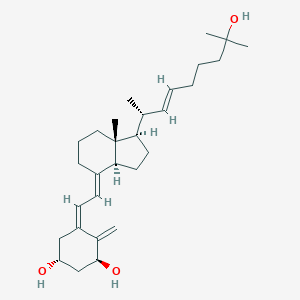
![4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic AcidEthyl Ester](/img/structure/B131388.png)

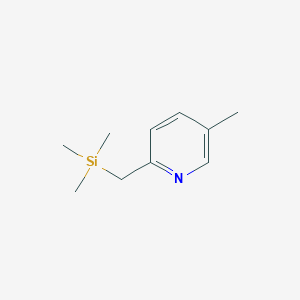
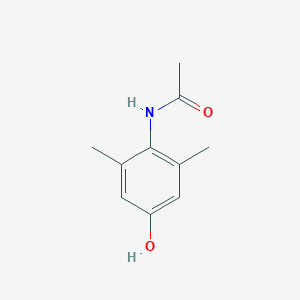
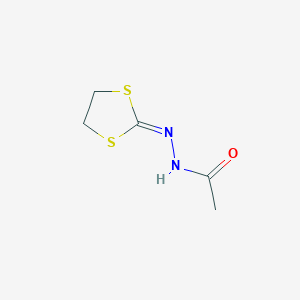
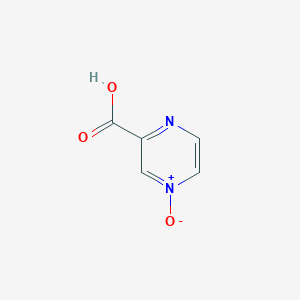
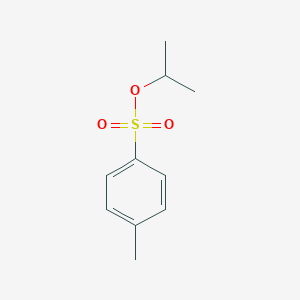
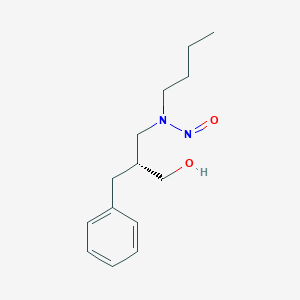
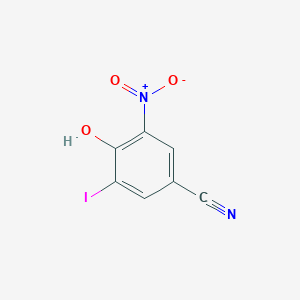
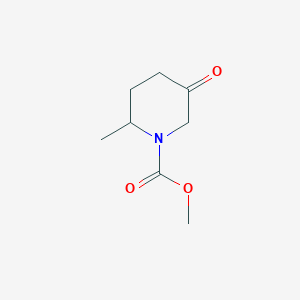
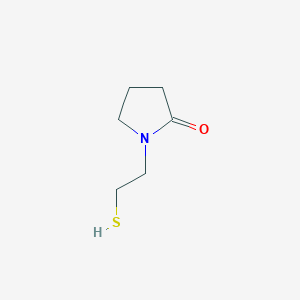
![5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-YL]benzophenone](/img/structure/B131420.png)
